6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC13497470
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFNO |
|---|---|
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | 6-bromo-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C8H7BrFNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2 |
| Standard InChI Key | ACJRNDHFPAAKEV-UHFFFAOYSA-N |
| SMILES | C1COC2=C(N1)C(=C(C=C2)Br)F |
| Canonical SMILES | C1COC2=C(N1)C(=C(C=C2)Br)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b] oxazine consists of a benzene ring fused to a partially saturated 1,4-oxazine ring. The bromine atom at position 6 and fluorine at position 5 introduce significant steric and electronic perturbations compared to non-halogenated analogs. The fluorine atom’s high electronegativity increases the electron-withdrawing character of the aromatic system, potentially enhancing reactivity toward electrophilic substitution at adjacent positions . Bromine’s larger atomic radius may sterically hinder certain reactions while providing a handle for further functionalization via cross-coupling reactions.
Spectroscopic Signatures
While specific spectral data for this compound is unavailable, related brominated benzoxazines exhibit characteristic NMR patterns:
-
¹H NMR: Protons on the oxazine ring (C3 and C4) resonate between δ 3.5–4.5 ppm as multiplet signals due to coupling with adjacent methylene groups .
-
¹³C NMR: The quaternary carbon bearing bromine typically appears downfield near δ 120–130 ppm, while the fluorinated carbon resonates further upfield (δ 105–115 ppm) due to fluorine’s shielding effects .
Synthetic Strategies
Retrosynthetic Analysis
A plausible route to 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b] oxazine involves sequential halogenation and cyclization:
-
Precursor Synthesis: Start with 5-fluoro-3,4-dihydro-2H-benzo[b] oxazine.
-
Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions to introduce bromine at position 6.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Critical Considerations:
-
Temperature control (<5°C) to prevent polybromination.
-
Use of anhydrous solvents to avoid hydrolysis of the oxazine ring .
Industrial Scalability Challenges
Industrial production faces hurdles in:
-
Halogen Selectivity: Achieving regioselective bromination without fluorination displacement.
-
Yield Optimization: Reported yields for analogous brominations range from 50–65%, necessitating catalyst screening (e.g., FeCl₃ vs. AlCl₃) .
Physicochemical Properties
Thermodynamic Parameters
The compound’s moderate lipophilicity (LogP ~2.09) suggests adequate membrane permeability for biological applications, while low aqueous solubility may necessitate formulation with co-solvents.
Biological Activity and Applications
Material Science Applications
The electron-deficient aromatic system could serve as:
-
Ligands in Catalysis: For transition metals in cross-coupling reactions.
-
Monomer for Polymers: Oxazine rings may undergo ring-opening polymerization to form polybenzoxazines with high thermal stability.
Comparative Analysis with Related Compounds
Fluorination reduces LogP by ~0.25 units compared to the non-fluorinated analog, potentially improving solubility but decreasing membrane permeability.
Future Directions
-
Synthetic Optimization: Screen catalysts (e.g., Pd/NHC complexes) for regioselective bromination.
-
Biological Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given halogenated heterocycles’ affinity for ATP-binding pockets.
-
Formulation Studies: Explore nanoparticle encapsulation to overcome solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume